molecular formula C28H18 B1625423 9-PHENYL-10-PHENYLETHYNYLPHENANTHRENE CAS No. 725213-67-2

9-PHENYL-10-PHENYLETHYNYLPHENANTHRENE

Cat. No.: B1625423
CAS No.: 725213-67-2
M. Wt: 354.4 g/mol
InChI Key: IVHHXNWKZTVOLG-UHFFFAOYSA-N
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Description

9-PHENYL-10-PHENYLETHYNYLPHENANTHRENE is an aromatic hydrocarbon known for its unique structural properties and applications in various scientific fields. This compound is characterized by a phenanthrene core substituted with phenyl and phenylethynyl groups, which contribute to its distinct chemical behavior and photophysical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-PHENYL-10-PHENYLETHYNYLPHENANTHRENE typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. For instance, the reaction between 9-bromo-10-phenylphenanthrene and phenylacetylene in the presence of a palladium catalyst and a base like triethylamine can yield the desired compound .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of large-scale synthesis would likely follow similar cross-coupling reactions with optimization for cost, efficiency, and scalability.

Chemical Reactions Analysis

Types of Reactions: 9-PHENYL-10-PHENYLETHYNYLPHENANTHRENE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenanthrene core.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Halogenating agents or nitrating mixtures can be used under controlled conditions.

Major Products: The major products formed from these reactions include various substituted phenanthrenes, quinones, and reduced hydrocarbons .

Scientific Research Applications

9-PHENYL-10-PHENYLETHYNYLPHENANTHRENE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 9-PHENYL-10-PHENYLETHYNYLPHENANTHRENE exerts its effects involves interactions at the molecular level. The phenylethynyl groups enhance conjugation, leading to unique electronic properties. These interactions can affect various molecular targets and pathways, including:

Comparison with Similar Compounds

  • 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene
  • 4-(10-phenylanthracene-9-yl)pyridine

Comparison: Compared to these similar compounds, 9-PHENYL-10-PHENYLETHYNYLPHENANTHRENE stands out due to its specific substitution pattern, which imparts unique photophysical properties and reactivity. For instance, the presence of both phenyl and phenylethynyl groups can lead to higher thermal stability and distinct fluorescence characteristics .

Properties

CAS No.

725213-67-2

Molecular Formula

C28H18

Molecular Weight

354.4 g/mol

IUPAC Name

9-phenyl-10-(2-phenylethynyl)phenanthrene

InChI

InChI=1S/C28H18/c1-3-11-21(12-4-1)19-20-27-25-17-8-7-15-23(25)24-16-9-10-18-26(24)28(27)22-13-5-2-6-14-22/h1-18H

InChI Key

IVHHXNWKZTVOLG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C#CC2=C(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5

Origin of Product

United States

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